3,5-bis(4-bromophenyl)-1-methyl-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 4-bromophenyl groups attached to the 3 and 5 positions of the pyrazole ring, and a methyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be reacted with hydrazine hydrate to form 3,5-dimethylpyrazole.
Bromination: The dimethylpyrazole can then be subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 4’ positions of the phenyl rings.
Substitution: The final step involves the substitution of the methyl groups with 4-bromophenyl groups. This can be achieved through a Suzuki-Miyaura coupling reaction, where the brominated pyrazole is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of greener solvents and reagents can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce more complex biaryl structures.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of π-conjugated polymers, which have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in the design of new drugs. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving pyrazole-containing enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of bromine atoms can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole
- 3,5-bis(4-chlorophenyl)-1-methyl-1H-pyrazole
- 3,5-bis(4-iodophenyl)-1-methyl-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-1-methyl-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than fluorine and chlorine atoms, which can enhance the compound’s interactions with various molecular targets. Additionally, the presence of bromine can facilitate certain types of chemical reactions, such as nucleophilic aromatic substitution and coupling reactions, making the compound a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C16H12Br2N2 |
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Molecular Weight |
392.09 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C16H12Br2N2/c1-20-16(12-4-8-14(18)9-5-12)10-15(19-20)11-2-6-13(17)7-3-11/h2-10H,1H3 |
InChI Key |
XESIFLZAOWHMEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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